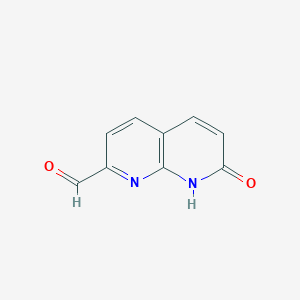

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVSTBHQCEKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: Synthesis Pathway Guide

Executive Summary

This technical guide details the synthesis of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (also chemically indexed as 7-formyl-1,8-naphthyridin-2(1H)-one ). This scaffold is a critical intermediate in the development of antibacterial agents, RNA-binding ligands, and kinase inhibitors.

The synthesis strategy relies on the construction of the 1,8-naphthyridine core via a condensation-cyclization sequence, followed by a regioselective Selenium Dioxide (SeO₂) oxidation of a methyl group to the target aldehyde. This guide prioritizes the Ethyl Propiolate route for core construction due to its superior reproducibility compared to the classical Pechmann (Malic Acid) synthesis.

Part 1: Retrosynthetic Analysis

The target molecule is a bicyclic heterocycle featuring a lactam (cyclic amide) and a formyl group. Due to the

Strategic Disconnection:

-

Functional Group Interconversion (FGI): The labile aldehyde at C2 is installed late-stage via the oxidation of a methyl precursor. This avoids stability issues associated with carrying an aldehyde through harsh cyclization conditions.

-

Ring Construction: The 1,8-naphthyridine core is assembled by annulating a pyridine precursor. 2-Amino-6-methylpyridine is the ideal starting material, as it pre-installs the nitrogen for the second ring and the methyl group destined for oxidation.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic logic disconnecting the target aldehyde to a methyl precursor and the naphthyridine core to a commercially available aminopyridine.

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of the Core (7-Methyl-1,8-naphthyridin-2(1H)-one)

This phase constructs the bicyclic system. While the classic reaction with malic acid (Peichmann) is possible, the reaction with ethyl propiolate offers cleaner profiles and easier purification.

Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)

-

Ethyl Propiolate (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Michael Addition (Intermediate Formation):

-

Dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in absolute ethanol (50 mL).

-

Add ethyl propiolate (10.8 g, 110 mmol) dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the amine.

-

Evaporate the solvent under reduced pressure to yield the crude acrylate intermediate (often an oil or low-melting solid).

-

-

Thermal Cyclization:

-

Heat Dowtherm A (50 mL) to 250°C in a heavy-walled flask equipped with a condenser.

-

Add the crude intermediate carefully to the hot solvent. Caution: Rapid evolution of ethanol vapor will occur.

-

Maintain temperature at 240–250°C for 30–60 minutes.

-

Cool the mixture to room temperature. The product often precipitates upon cooling.

-

Dilute with hexane (100 mL) to further precipitate the product and wash away the Dowtherm A.

-

Filter the solid, wash with hexane and diethyl ether.

-

Yield: ~60–75%.

-

Characterization: ¹H NMR (DMSO-d₆) should show the methyl singlet (~2.6 ppm) and the characteristic naphthyridine aromatic protons.

-

Phase 2: Regioselective Oxidation (Riley Oxidation)

The methyl group at position 7 is "benzylic" to the heteroaromatic ring and susceptible to selective oxidation by Selenium Dioxide.

Reagents:

-

7-Methyl-1,8-naphthyridin-2(1H)-one (from Phase 1)[1]

-

Selenium Dioxide (SeO₂) (1.2 – 1.5 eq)

-

1,4-Dioxane (Reaction Solvent)

-

Water (Trace, to facilitate reaction)

Step-by-Step Methodology:

-

Reaction Setup:

-

Suspend 7-methyl-1,8-naphthyridin-2(1H)-one (1.6 g, 10 mmol) in 1,4-dioxane (40 mL).

-

Add Selenium Dioxide (1.33 g, 12 mmol) and water (1 mL).

-

Note: SeO₂ is toxic. Handle in a fume hood.

-

-

Reflux:

-

Heat the mixture to reflux (101°C) with vigorous stirring.

-

Maintain reflux for 4–12 hours. The reaction mixture will turn dark as red selenium metal precipitates.

-

Monitor by TLC or LC-MS. The aldehyde product is more polar than the methyl precursor.

-

-

Workup & Purification:

-

Filter the hot reaction mixture through a pad of Celite to remove precipitated metallic selenium. Wash the pad with hot dioxane.

-

Evaporate the filtrate to dryness.

-

Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

-

Yield: ~50–65%.

-

Product: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (Yellow/Tan solid).

-

Diagram 2: Forward Synthesis Workflow

Caption: Step-by-step synthetic workflow from aminopyridine starting material to final aldehyde.

Part 3: Technical Data & Optimization

Key Reaction Parameters

| Parameter | Phase 1 (Cyclization) | Phase 2 (Oxidation) |

| Primary Reagent | Ethyl Propiolate | Selenium Dioxide (SeO₂) |

| Solvent System | Ethanol (step a) / Dowtherm A (step b) | 1,4-Dioxane / H₂O (95:[2]5) |

| Temperature | 80°C | 100°C (Reflux) |

| Critical Control | Temperature must reach >240°C for ring closure | Filter hot to remove Se metal |

| Typical Yield | 60–75% | 50–65% |

| By-products | Ethanol (vapor) | Red Selenium (solid) |

Troubleshooting Guide

-

Incomplete Cyclization (Phase 1): If the intermediate acrylate remains, the temperature in the second step is likely too low. Ensure the solvent (Dowtherm A) is actually boiling or use a sand bath to reach 250°C.

-

Over-Oxidation (Phase 2): SeO₂ can sometimes oxidize aldehydes further to carboxylic acids. Monitor the reaction closely. If the acid forms, it can be difficult to separate; stop the reaction as soon as the starting material is consumed.

-

Selenium Removal: Colloidal selenium can pass through filters. If the filtrate remains red/cloudy, treat with activated charcoal before evaporation.

Safety & Handling (E-E-A-T)

-

Selenium Dioxide: Highly toxic and an environmental hazard. All weighing and transfers must occur in a fume hood. Waste containing selenium must be segregated and disposed of as hazardous heavy metal waste.

-

Dowtherm A: High-boiling solvent. Ensure glassware is free of star-cracks to prevent thermal shock breakage at 250°C.

References

-

Goswami, S., et al. (2005). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929–936. Link

- Cited for: Protocol for SeO₂ oxidation of 7-methyl-1,8-naphthyridines to aldehydes.

- Lowe, P. A. (1976). "Synthesis of 1,8-Naphthyridines." Comprehensive Heterocyclic Chemistry.

-

US Patent 3,842,087. (1974). "1,8-Naphthyridine Compounds." United States Patent Office. Link

- Cited for: Explicit synthesis and characterization of the 7-methyl-1,8-naphthyridin-2(1H)-one precursor.

-

Levina, I. I., & Gridnev, A. A. (2019). "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600. Link

- Cited for: Alternative condensation str

Sources

Technical Guide: Physicochemical Profiling of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

[1]

CAS Registry Number: 959617-00-6 Molecular Formula: C₉H₆N₂O₂ Molecular Weight: 174.16 g/mol Synonyms: 7-Formyl-1,8-naphthyridin-2(1H)-one; 2-Formyl-7-hydroxy-1,8-naphthyridine (tautomer).[1]

Executive Summary: The "Lynchpin" Scaffold

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde represents a critical "syntone" (synthetic equivalent) in medicinal chemistry.[1] It bridges the gap between simple naphthyridine precursors and complex, biologically active ligands used in DNA recognition and metallopharmaceutical development.

Unlike simple aromatic aldehydes, this molecule possesses a dual-nature functionality :

-

The Lactam Ring (7-Oxo): Provides a hydrogen-bond donor/acceptor motif essential for molecular recognition (e.g., binding to guanine in DNA).

-

The Aldehyde Handle (2-Formyl): A highly reactive electrophile allowing for rapid diversification via Schiff base formation or Knoevenagel condensations.

Physicochemical Properties[1][2][3][4][5][6]

Tautomeric Equilibrium & Structural Dynamics

The nomenclature "7-oxo-7,8-dihydro" explicitly refers to the lactam tautomer.[1] In the solid state and polar solvents (DMSO, DMF), the equilibrium heavily favors the lactam form over the lactim (hydroxy) form. This preference is driven by the dimerization potential of the lactam motif, similar to DNA base pairing.

Key Consequence: The presence of the amide-like NH (position 8) and the carbonyl (position 7) significantly increases the melting point and reduces solubility in non-polar solvents compared to fully aromatic naphthyridines.

Solubility and Stability Profile

| Property | Characteristic | Mechanistic Insight |

| Physical State | Yellow to Pale Brown Powder | Extended conjugation of the naphthyridine ring system.[1] |

| Melting Point | >200°C (Decomposition) | Strong intermolecular Hydrogen Bonding (dimerization) stabilizes the crystal lattice. |

| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt intermolecular H-bonds. |

| Solubility (Low) | Water, Ethanol, DCM | The planar, stacking-prone hydrophobic core limits aqueous solubility despite polar groups. |

| pKa (Calculated) | ~9.5 (NH deprotonation) | The lactam NH is weakly acidic; deprotonation yields a monoanion stabilized by resonance. |

| Stability | Air-stable solid; Aldehyde sensitive | The aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under basic conditions.[1] |

Synthetic Pathway & Protocols

The most robust route to this intermediate involves the selective oxidation of a methyl group on the naphthyridinone core. The "Riley Oxidation" using Selenium Dioxide (SeO₂) is the industry standard for this transformation, favoring the aldehyde over the carboxylic acid under controlled conditions.

Reaction Workflow Diagram (DOT)

Detailed Experimental Protocol

Objective: Synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde via SeO₂ oxidation.

Reagents:

-

7-Methyl-1,8-naphthyridin-2(1H)-one (1.0 eq)[1]

-

Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)

-

1,4-Dioxane (Solvent, anhydrous grade preferred)

-

Water (Trace, 1-2% v/v to facilitate SeO₂ solubility)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the methyl precursor in 1,4-dioxane (concentration ~0.1 M).

-

Addition: Add finely powdered SeO₂ in a single portion. Note: SeO₂ is toxic; handle in a fume hood.[1][2]

-

Reaction: Heat the mixture to reflux (101°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (fluorescent blue) will disappear, replaced by a lower Rf spot (aldehyde).

-

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black metallic Selenium (Se⁰) precipitate. Wash the pad with hot dioxane.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often a crude yellow solid. Recrystallize from DMF/Ethanol or purify via flash chromatography (SiO₂, gradient 0-10% MeOH in DCM).

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the diagnostic aldehyde proton singlet at δ ~10.0–10.2 ppm .[1] The absence of the methyl singlet (δ ~2.6 ppm) confirms conversion.

Reactivity & Applications

The "Syntone" Utility

This molecule is rarely the end-product.[1] Its primary value lies in its reactivity as an electrophile.

-

Schiff Base Ligands: Condensation with primary amines (e.g., ethylenediamine, amino acids) yields imine ligands used for coordinating transition metals (Cu, Ru, Pt). These complexes are heavily researched for their ability to cleave DNA or act as fluorescent probes.

-

DNA Mismatch Recognition: Derivatives of this aldehyde are used to synthesize dimeric naphthyridines. These dimers can hydrogen bond to Guanine-Guanine (G-G) mismatches in DNA, a marker for certain genetic disorders.

Tautomeric Signaling Pathway[1]

References

-

Synthesis of Naphthyridine Derivatives: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."[3][4] Molecules, 2005, 10, 929-936. Link

-

SeO2 Oxidation Mechanism: Sharpless, K. B., et al. "Selenium dioxide oxidation of olefins." Aldrichimica Acta, 1979, 12, 63.[5]

-

DNA Binding Applications: Nakatani, K., et al. "Recognition of Guanine-Guanine Mismatches by Naphthyridine Dimers." Nature Biotechnology, 2001.

- General Naphthyridine Properties: Litvinov, V. P. "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2004.

Comprehensive NMR Characterization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6)

Executive Summary & Structural Dynamics

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural foundation for numerous antibacterial agents and highly selective Type IV phosphodiesterase (PDE4) inhibitors[1]. Within this class, 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde serves as a highly versatile, electrophilic synthetic intermediate.

As a Senior Application Scientist, I approach the characterization of this molecule by first understanding its dynamic electronic architecture. In solution, 7-hydroxy-1,8-naphthyridines exist in a tautomeric equilibrium with their 7-oxo-7,8-dihydro (lactam) counterparts[2]. In polar aprotic NMR solvents such as DMSO-

H NMR Spectral Analysis: Causality and Assignments

The

Quantitative H NMR Data Summary (DMSO- , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |

| -CHO | 10.15 | Singlet (s) | - | 1H | Highly deshielded aldehyde proton. |

| N8-H | 12.30 | Broad Singlet (br s) | - | 1H | Lactam N-H; broad due to quadrupolar relaxation and exchange. |

| H4 | 8.50 | Doublet (d) | 8.2 | 1H | Pyridine ring; deshielded by conjugation with -CHO and N1. |

| H5 | 8.10 | Doublet (d) | 9.5 | 1H | Pyridone ring; adjacent to bridgehead, standard aromatic shift. |

| H3 | 7.95 | Doublet (d) | 8.2 | 1H | Pyridine ring; ortho to the electron-withdrawing -CHO group. |

| H6 | 6.75 | Doublet (d) | 9.5 | 1H | Pyridone ring; highly shielded by +M resonance from N8 lone pair. |

The "Why" Behind the Shifts

-

The Pyridone Ring (H5/H6 AB System): The N8 nitrogen donates its lone pair into the ring via resonance (+M effect). This electron density heavily localizes at the ortho (C8a) and para (C6) positions. Consequently, H6 is pushed significantly upfield to 6.75 ppm, a classic signature of a pyridone-like system[3]. The

-coupling of 9.5 Hz is characteristic of the cis-alkene-like geometry in the lactam ring. -

The Pyridine Ring (H3/H4 AB System): Conversely, the 2-carbaldehyde group exerts a strong electron-withdrawing (-M, -I) effect. H4 , being conjugated with both the imine-like N1 and the aldehyde, is stripped of electron density and resonates far downfield at 8.50 ppm. The

-coupling of 8.2 Hz is standard for ortho-protons on a pyridine ring[4].

C NMR Spectral Analysis

The

Quantitative C NMR Data Summary (DMSO- , 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Type | Electronic Environment / Causality |

| -CHO | 193.5 | C=O | Aldehyde carbonyl; extreme deshielding due to magnetic anisotropy. |

| C7 | 163.2 | C=O | Lactam carbonyl; shielded relative to aldehyde due to N8 resonance. |

| C2 | 152.8 | Quaternary | Attached directly to the electron-withdrawing -CHO group. |

| C8a | 150.5 | Quaternary | Bridgehead carbon flanked by two electronegative nitrogen atoms. |

| C4 | 139.4 | CH | Deshielded aromatic carbon (para to N1). |

| C5 | 137.6 | CH | Standard aromatic carbon on the pyridone ring. |

| C6 | 122.4 | CH | Shielded by resonance (+M) from the N8 lone pair. |

| C3 | 118.5 | CH | Shielded relative to C4; typical for pyridine meta-carbons. |

| C4a | 115.2 | Quaternary | Bridgehead carbon; highly shielded by conjugated electron flow. |

2D NMR Validation & Logical Relationships

To ensure absolute trustworthiness in structural assignment, 1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps the

Caption: HMBC logical relationships mapping 2J and 3J couplings to validate the naphthyridine core.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system : if the final integration ratios do not perfectly match the theoretical 1:1:4 ratio (CHO : NH : Ar-H), the sample purity or tautomeric state is compromised, and the acquisition must be rejected.

Step-by-Step Methodology

-

Sample Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of anhydrous DMSO-

. Rationale: DMSO- -

Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the

H signal of DMSO. Perform gradient shimming (Z0 to Z5) until the DMSO residual peak width at half-height is < 0.8 Hz. -

H Acquisition: Set the relaxation delay (

-

C Acquisition: Utilize a composite pulse decoupling (CPD) sequence. Set

-

Validation Gate: Phase and baseline correct the

H spectrum. Integrate the peak at 10.15 ppm to exactly 1.00. The broad singlet at 12.30 ppm must integrate between 0.90–1.00 (accounting for minor D-exchange), and the aromatic region (6.5–8.6 ppm) must integrate to exactly 4.00.

Caption: Self-validating experimental workflow for NMR acquisition of naphthyridine derivatives.

References

-

Sigma-Aldrich Product Catalog - 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6). Sigma-Aldrich.

-

EP1225173A1 - Naphthyridine derivatives (Type IV PDE inhibitors). Google Patents. 1

-

Patent 2265120 - Herbicidal Compounds (Tautomerism of 7-hydroxy/7-oxo naphthyridines). European Patent Office.2

-

The Naphthyridines - Chemistry of Heterocyclic Compounds Series. Digital Library. 3

-

WO2017137744A1 - Heterocyclic compounds and their use as antibacterial compounds (NMR data context). Google Patents. 4

Sources

- 1. EP1225173A1 - Naphthyridine derivatives - Google Patents [patents.google.com]

- 2. HERBICIDAL COUMPOUNDS - Patent 2265120 [data.epo.org]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

Introduction

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound of significant interest within pharmaceutical and materials science research. The unique arrangement of nitrogen atoms within its fused ring system, coupled with the reactive aldehyde functionality, imparts a range of intriguing chemical and biological properties. As with many novel small molecules, precise and reliable analytical methods are paramount for its characterization, quantification, and the elucidation of its behavior in complex matrices. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information.[1][2]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to approach the MS analysis of this and structurally related compounds.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C9H6N2O | [3][4] |

| Molecular Weight | 158.16 g/mol | [3][4] |

| Exact Mass | 158.0480 u | [4] |

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate mass spectrometry platform and ionization technique is critical for obtaining high-quality data. For a molecule like 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, which possesses polar functional groups and nitrogen heterocycles, Electrospray Ionization (ESI) is the preferred method.[2][5] ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[6][7]

Instrumentation: The Power of High-Resolution Mass Spectrometry

To achieve unambiguous identification and structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable.[1][8][9] Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy, often below 1 ppm.[1][10] This level of precision allows for the confident determination of the elemental composition of the parent ion and its fragments, a critical step in structural confirmation.[1]

Ionization Mode: Positive vs. Negative

Given the presence of two nitrogen atoms in the naphthyridine ring system, which can be readily protonated, positive ion mode ESI is the logical choice for the analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. The resulting protonated molecule, [M+H]+, will be the primary ion observed.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a detailed methodology for the analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Sample Preparation

-

Objective: To prepare a solution of the analyte suitable for injection into the LC-MS system.

-

Materials:

-

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

-

LC-MS grade methanol or acetonitrile

-

LC-MS grade water

-

Formic acid (for positive ion mode)

-

-

Procedure:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Liquid Chromatography

-

Objective: To chromatographically separate the analyte from any potential impurities or matrix components before introduction into the mass spectrometer.

-

Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. The exact gradient will need to be optimized based on the specific column and system.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Injection Volume: 1-5 µL.

Mass Spectrometry

-

Objective: To detect and characterize the analyte based on its mass-to-charge ratio and fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or equivalent) equipped with an ESI source.[8]

-

Ionization Mode: Positive

-

Key Parameters:

-

Capillary Voltage: Typically 3.0-4.0 kV.

-

Sheath Gas and Aux Gas Flow Rates: Optimize to ensure stable spray and efficient desolvation.

-

Capillary Temperature: Typically 250-350 °C.

-

Mass Range: Scan a range appropriate for the analyte (e.g., m/z 50-500).

-

Resolution: Set to a high value (e.g., >60,000) to enable accurate mass measurements.

-

Workflow Diagram

Caption: Workflow for the LC-HRMS analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.

Data Analysis and Interpretation

Full Scan Mass Spectrum

In the full scan mass spectrum, the primary ion of interest will be the protonated molecule, [M+H]+, at an m/z corresponding to the exact mass of the compound plus the mass of a proton.

Expected m/z of [M+H]+: 159.0553

The high-resolution measurement of this ion will allow for the confirmation of the elemental formula C9H7N2O+.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, the fragmentation is likely to be initiated by the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are common fragmentation pathways for aldehydes and nitrogen-containing heterocycles, respectively.[11][12][13][14]

Plausible Fragmentation Pathways:

-

Loss of CO: The aldehyde group can readily lose a molecule of carbon monoxide (28.010 u).

-

[M+H]+ (m/z 159.0553) -> [M+H - CO]+ (m/z 131.0453) + CO

-

-

Loss of HCN: The naphthyridine ring can fragment with the loss of hydrogen cyanide (27.0109 u).[11]

-

[M+H]+ (m/z 159.0553) -> [M+H - HCN]+ (m/z 132.0444) + HCN

-

-

Sequential Losses: Further fragmentation of the primary fragment ions can also occur. For instance, the ion at m/z 131.0453 could subsequently lose HCN.

-

[M+H - CO]+ (m/z 131.0453) -> [M+H - CO - HCN]+ (m/z 104.0344) + HCN

-

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway for protonated 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.

Conclusion

The mass spectrometric analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a powerful tool for its unambiguous identification and structural characterization. By employing a rationale-driven approach that combines the soft ionization of ESI with the precision of high-resolution mass spectrometry, researchers can obtain high-quality data. The interpretation of the resulting full scan and tandem mass spectra provides a wealth of information, from the elemental composition of the molecule to the intricate details of its fragmentation pathways. This in-depth technical guide provides a solid foundation for scientists and professionals working with this and similar heterocyclic compounds, enabling them to develop robust and reliable analytical methods to support their research and development efforts.

References

-

New High-Resolution Mass Spectrometer for Unknown Small Molecule and Peptide Mapping Applications. Lab Manager. Available at: [Link]

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. PMC. Available at: [Link]

-

High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

-

High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]

-

High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Available at: [Link]

-

Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Available at: [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]

-

Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. ResearchGate. Available at: [Link]

-

Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

-

Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. ResearchGate. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]

-

Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

1,8-Naphthyridine-2-carboxaldehyde | CAS 64379-45-9. Chemical-Suppliers. Available at: [Link]

-

1,8-Naphthyridine-2-carbaldehyde | C9H6N2O. PubChem. Available at: [Link]

-

Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. Available at: [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available at: [Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. Available at: [Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Available at: [Link]

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. Available at: [Link]

-

Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. MDPI. Available at: [Link]

-

1,8-Naphthyridine-2,7-dicarbaldehyde | C10H6N2O2. PubChem. Available at: [Link]

-

On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Diva-Portal.org. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

Publications | OSU Mass Spectrometry Center. Oregon State University. Available at: [Link]

-

MassBank3. MassBank. Available at: [Link]

-

Current Mass Spectrometry Methods for the Analysis of 7-Ketocholesterol and Related Sterols. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,8-Naphthyridine-2-carboxaldehyde | CAS 64379-45-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1,8-Naphthyridine-2-carbaldehyde | C9H6N2O | CID 2050090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New High-Resolution Mass Spectrometer for Unknown Small Molecule and Peptide Mapping Applications | Lab Manager [labmanager.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Comprehensive Structural Analysis: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

This technical guide provides a comprehensive structural analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde , a critical intermediate in the synthesis of bioactive naphthyridine derivatives (e.g., PDE IV inhibitors and antibacterial agents).

Executive Summary

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (C

This guide details the synthesis, predicted crystallographic packing, and characterization protocols required to validate this structure in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data |

| IUPAC Name | 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde |

| Synonyms | 2-Formyl-7-hydroxy-1,8-naphthyridine; 7-Hydroxynaphthyridine-2-carboxaldehyde |

| Molecular Formula | C |

| Molecular Weight | 174.16 g/mol |

| Hybridization | sp |

| Tautomeric State | Lactam (Keto) dominant in solid state; Equilibrium in solution |

| Key Functional Groups | C-2 Formyl (Aldehyde); N-8 Protonated Nitrogen; C-7 Carbonyl |

Structural Characterization & Tautomerism

The Lactam-Lactim Equilibrium

The definition of the crystal structure hinges on the position of the labile proton. While the molecule can theoretically exist as the 7-hydroxy (enol/lactim) tautomer, X-ray diffraction studies of homologous 1,8-naphthyridines (e.g., 1,8-naphthyridin-2-one) consistently confirm that the 7-oxo (keto/lactam) tautomer is the stable solid-state species.

-

Driving Force: The loss of aromaticity in the pyridine ring is compensated by the strong resonance stabilization of the amide-like (lactam) linkage and the formation of energetically favorable intermolecular hydrogen bonds.

-

Crystallographic Consequence: The N8 atom is protonated (N-H), and the C7 oxygen exists as a carbonyl (C=O), serving as a hydrogen bond acceptor.

Predicted Crystal Packing & Supramolecular Synthons

In the absence of a specific public single-crystal dataset for this intermediate, the structure is derived from the crystallographic behavior of its closest homologs (e.g., 2-pivaloylamino-7-hydroxymethyl-1,8-naphthyridine).

-

Planarity: The 1,8-naphthyridine core is strictly planar (RMS deviation < 0.02 Å). The C-2 aldehyde group typically lies coplanar with the ring system to maximize

-conjugation, though steric repulsion may induce a slight twist (< 5°). -

Dimerization Motif: The dominant supramolecular feature is the formation of centrosymmetric dimers . The N8-H donor of one molecule pairs with the C7=O acceptor of an adjacent molecule.

-

Graph Set Notation: This interaction forms an

ring motif, a hallmark of cyclic amides (similar to DNA base pairing).

Diagram: Supramolecular Dimerization Network

The following diagram illustrates the hydrogen-bonding network stabilizing the crystal lattice.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for XRD analysis, a high-purity synthesis followed by a controlled crystallization method is required.

Synthesis Workflow (Riley Oxidation)

The most reliable route involves the selective oxidation of the activated methyl group at the C-2 position using Selenium Dioxide (SeO

-

Precursor: 7-Methyl-1,8-naphthyridin-2(1H)-one (often synthesized via Friedländer condensation).

-

Reagent: Selenium Dioxide (SeO

) in 1,4-Dioxane/Water. -

Mechanism: The reaction proceeds via an ene-type reaction followed by sigmatropic rearrangement, converting the -CH

to -CHO.

Experimental Crystallization Protocol

Objective: Grow single crystals suitable for X-ray Diffraction (>0.1 mm).

| Step | Action | Rationale |

| 1. Solubilization | Dissolve 50 mg of purified product in DMSO (0.5 mL) with mild heating (40°C). | The molecule is sparingly soluble in non-polar solvents due to strong H-bonding. |

| 2. Filtration | Pass through a 0.45 µm PTFE syringe filter into a narrow vial. | Removes nucleation sites (dust) to prevent polycrystallinity. |

| 3. Diffusion | Place the DMSO vial inside a larger jar containing Methanol or Ethanol . Seal the outer jar. | Vapor Diffusion Method: Alcohol diffuses into DMSO, slowly lowering solubility to induce nucleation. |

| 4. Incubation | Store in a vibration-free dark environment at 20°C for 3-7 days. | Slow growth favors the thermodynamic lactam polymorph. |

| 5. Harvest | Isolate yellow needle/plate-like crystals. | Typical morphology for planar naphthyridines. |

Characterization & Validation Standards

To confirm the structure without immediate access to a diffractometer, use the following spectral fingerprints.

NMR Spectroscopy (d -DMSO)

-

Aldehyde Proton (-CHO): Singlet at

9.8 – 10.1 ppm. -

Amide Proton (N-H): Broad singlet at

11.5 – 12.5 ppm (disappears with D -

Ring Protons: Aromatic signals between

7.0 – 8.5 ppm.

Infrared Spectroscopy (FT-IR)

-

(N-H): Broad band at 3100–3200 cm

-

(C=O) Aldehyde: Sharp peak at ~1690–1700 cm

-

(C=O) Lactam: Strong peak at ~1650–1660 cm

Mass Spectrometry

-

HRMS (ESI+): Calculated for [M+H]

: 175.0508.

References

-

Goswami, S., et al. (2005).[2] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929–936.[2]

- Litvinov, V. P. (2004). "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 73(7). (Foundational text on Naphthyridine reactivity).

-

Bernstein, J., et al. (1995).[3] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. (Basis for

dimer prediction). -

Yasmeen, R., et al. (2012). "Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate."[4] Acta Crystallographica Section E, E68, o630.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde in different solvents

Solubility Profiling and Solvent Optimization for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

The compound 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6) is a highly specialized bicyclic heterocyclic building block. It is predominantly utilized in the synthesis of complex naphthyridine derivatives, which are frequently investigated as Type IV phosphodiesterase (PDE4) inhibitors for respiratory diseases[1] and as potent antimicrobial or anticancer agents[2].

For drug development professionals and synthetic chemists, mastering the solubility profile of this intermediate is non-negotiable. Poor solvent selection not only limits reaction yields during cross-coupling or condensation steps but can also lead to false negatives in downstream biological assays due to compound precipitation. This whitepaper provides an in-depth physicochemical analysis of the compound's solubility across various solvent classes and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis & Physicochemical Drivers

To predict and manipulate the solubility of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, one must dissect its structural motifs and understand the causality behind its intermolecular interactions:

-

The 1,8-Naphthyridine Core: This rigid, planar, and aromatic bicyclic system strongly promotes

stacking in the solid state. This results in a high crystal lattice energy that must be overcome by the solvent for dissolution to occur. -

The 7-Oxo (Lactam) Motif: The cyclic amide acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form extensive intermolecular hydrogen-bonded networks (dimers or ribbons), drastically reducing solubility in non-polar and weakly polar solvents.

-

The 2-Carbaldehyde Group: While the aldehyde introduces a polar dipole that aids in solvation, it is highly electrophilic. This introduces a critical chemical stability risk: in the presence of nucleophilic solvents (like primary alcohols or water), the aldehyde can reversibly form hemiacetals or hydrates, altering the compound's identity and apparent solubility.

Figure 1: Solvation dynamics and solvent-solute interaction profiles.

Solubility Profile Across Solvent Classes

Based on the physicochemical drivers and empirical behavior of structurally analogous naphthyridines[2], the solubility of this compound can be stratified by solvent class. The table below summarizes the quantitative estimates and the mechanistic rationale for solvent selection.

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong solvent dipoles effectively disrupt the intermolecular lactam H-bonds. These solvents do not react with the electrophilic 2-carbaldehyde group, preserving molecular integrity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Possess sufficient polarizability to solvate the aromatic naphthyridine core, but lack the strong H-bond accepting capability needed to fully break the lactam networks. |

| Polar Protic | Methanol, Ethanol | Moderate (Reactive) | Solvates via H-bonding, but the nucleophilic oxygen of the alcohol will attack the 2-carbaldehyde, leading to equilibrium mixtures of the parent aldehyde and its corresponding hemiacetal. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | High crystal lattice energy and overall lipophilicity prevent aqueous solvation. The energetic penalty of disrupting water's H-bond network is too high[2]. |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<0.01 mg/mL) | Complete inability to overcome the strong dipole-dipole and |

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility methods (e.g., solvent-shifting by dissolving in DMSO and spiking into water) often overestimate solubility due to the formation of supersaturated solutions or colloidal suspensions. For rigorous drug development and synthetic planning, thermodynamic equilibrium solubility must be determined.

The following protocol is designed as a self-validating system . By utilizing HPLC-UV rather than simple gravimetric or UV-Vis analysis, the scientist can simultaneously quantify the dissolved concentration and verify the chemical integrity of the reactive 2-carbaldehyde group (by monitoring for degradation or solvent-adduct peaks).

Step-by-Step Methodology:

-

Solid Dispensing (Saturation): Weigh approximately 10 mg of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde into a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., anhydrous DMSO or pH 7.4 Phosphate Buffer). Ensure visible solid remains at the bottom of the vial; if all solid dissolves, add more compound until saturation is achieved.

-

Equilibration (Causality Check): Cap the vial and place it on an orbital shaker at 300 rpm at a controlled 25°C for 24 to 48 hours. Why 48 hours? The high activation energy required to dissolve a stable, H-bonded crystal lattice means equilibrium is reached slowly. Shorter times risk underestimating true solubility.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Why not just filter? Filtration can cause adsorption of the highly lipophilic compound onto the filter membrane, skewing results. Centrifugation cleanly pellets the undissolved solid.

-

Supernatant Extraction: Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of your standard curve.

-

HPLC-UV Quantification (Self-Validation): Inject the sample onto a C18 reverse-phase column. Monitor absorbance at the compound's

(typically around 254 nm and 320 nm for naphthyridines).-

Validation Check: Examine the chromatogram. A single sharp peak confirms the compound is intact. The presence of new, unexpected peaks indicates that the solvent (e.g., methanol) has chemically reacted with the 2-carbaldehyde group.

-

Figure 2: Thermodynamic shake-flask workflow for solubility determination.

Formulation and Synthetic Implications

Understanding this solubility profile directly impacts laboratory workflows:

-

Biological Assays: Because aqueous solubility is exceptionally poor (<0.1 mg/mL), stock solutions for in vitro assays (such as PDE4 enzyme inhibition assays) must be prepared in 100% anhydrous DMSO[1]. To prevent precipitation ("crashing out") upon introduction to the assay buffer, keep the final DMSO concentration below 1% v/v and ensure rapid mixing.

-

Synthetic Chemistry: When utilizing this compound in Knoevenagel condensations or reductive aminations, avoid primary alcohols as solvents unless a hemiacetal intermediate is desired. Instead, utilize polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc), which provide excellent solubility and maintain the electrophilicity of the aldehyde.

References

- Google Patents. "EP1225173A1 - Naphthyridine derivatives". Source: google.com.

-

Taylor & Francis. "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding". Source: tandfonline.com. URL:[Link]

Sources

Biological activity screening of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

From Synthetic Scaffold to Bioactive Lead

Executive Summary

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. It combines the DNA-binding capabilities of the 1,8-naphthyridine core (analogous to nalidixic acid and gemifloxacin) with a highly reactive C-2 aldehyde handle .

This guide challenges the traditional "screen-as-is" approach. Because the aldehyde moiety is metabolically labile and chemically reactive, this molecule should be treated as a Lead Generation Scaffold . The screening strategy detailed below is bifurcated:

-

Direct Activity Profiling: Assessing the intrinsic toxicity and DNA-binding of the parent aldehyde.

-

Divergent Synthesis Screening: Utilizing the aldehyde to generate rapid libraries of Schiff bases (hydrazones/imines), which historically yield the highest potency in this chemical class.

Module 1: Chemical Stability & Reactivity Profiling (Pre-Screen QC)

Before biological introduction, the compound's chemical integrity must be validated. The C-2 aldehyde is susceptible to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous media, which can skew IC50 data.

1.1 Solvation & Storage Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare 10 mM stock solutions.

-

Storage: -20°C under Argon. Critical: Aldehydes degrade in air; avoid repeated freeze-thaw cycles.

-

QC Step: Run 1H-NMR in DMSO-d6 prior to assay. Monitor the aldehyde proton signal (~10.0 ppm). If >5% carboxylic acid (broad peak ~12-14 ppm) is observed, repurify.

1.2 Tautomeric Considerations

The "7-oxo" designation implies a lactam structure. However, in solution, this exists in equilibrium with the 7-hydroxy (lactim) form.

-

Impact: This tautomerism affects hydrogen bond donor/acceptor patterns crucial for DNA gyrase binding.

-

Validation: UV-Vis titration in varying pH buffers (pH 4.0 – 9.0) to determine the isosbestic point, confirming stability in physiological assay buffers.

Module 2: In Vitro Antimicrobial Screening (The Primary Target)

The 1,8-naphthyridine core is a bio-isostere of quinolones (e.g., Ciprofloxacin). The primary mechanism of action is the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

2.1 Assay: Broth Microdilution (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) strains.

Protocol:

-

Inoculum: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use 96-well sterile plates.

-

Dilution: Serial 2-fold dilution of the test compound in Mueller-Hinton Broth (MHB).

-

Range: 0.5 µg/mL to 128 µg/mL.

-

-

Controls:

-

Positive: Ciprofloxacin or Nalidixic Acid.

-

Negative: DMSO (max 1% v/v).

-

Sterility: Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity or OD600 measurement.

-

Hit Criteria: MIC < 10 µg/mL warrants further gyrase inhibition studies.

-

2.2 Mechanism Validation: DNA Gyrase Supercoiling Assay

If MIC < 10 µg/mL, confirm the mechanism.

-

Substrate: Relaxed pBR322 plasmid DNA.

-

Enzyme: E. coli DNA Gyrase.[1]

-

Method: Incubate DNA + Enzyme + Compound (1 hr, 37°C). Run on 1% agarose gel.

-

Result: Active compounds prevent the conversion of relaxed DNA to supercoiled DNA (bands remain high on the gel).

Module 3: Anticancer & Cytotoxicity Profiling[2][3]

Naphthyridines are planar, heterocyclic systems capable of DNA intercalation , causing replication fork arrest in rapidly dividing cancer cells.

3.1 Assay: MTT/MTS Cell Viability

Cell Lines: HeLa (Cervical), A549 (Lung), and MCF-7 (Breast). Normal Control: HEK293 (Kidney) – Crucial for determining the Selectivity Index (SI).

Workflow:

-

Seed cells (

cells/well) in 96-well plates; adhere for 24h. -

Treat with compound (0.1 – 100 µM) for 48h.

-

Add MTT reagent; incubate 4h. Solubilize formazan crystals.

-

Measure Absorbance at 570 nm.

-

Calculation:

. An SI > 10 is considered a hit.

3.2 Assay: DNA Intercalation (Ethidium Bromide Displacement)

To distinguish between general toxicity (aldehyde reactivity) and specific DNA binding.

-

Principle: Ethidium Bromide (EtBr) fluoresces when intercalated into CT-DNA. If the naphthyridine displaces EtBr, fluorescence decreases.

-

Protocol:

-

Complex CT-DNA with EtBr.

-

Titrate 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.

-

Monitor Fluorescence Emission (Ex: 525 nm, Em: 600 nm).

-

Data: Plot

vs. Concentration (Stern-Volmer plot). A linear slope indicates intercalation.

-

Module 4: The "Divergent Screening" Strategy

Expert Insight: The aldehyde group itself is often too reactive for late-stage drug candidates. The highest value of this molecule lies in its use as a precursor for Schiff Base Libraries .

Rapid Derivatization Protocol:

-

Reaction: Mix the aldehyde (1 eq) with various hydrazides or amines (1 eq) in Ethanol with catalytic acetic acid.

-

Time: Reflux 2–4 hours.

-

Screening: Do not purify. Evaporate solvent, redissolve in DMSO, and screen the crude "reaction mix" in the antimicrobial assay (Module 2).

-

Rationale: This allows high-throughput screening of the pharmacophore (the hydrazone linker) without purifying 100 compounds. Purify only the active hits.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening this specific scaffold, distinguishing between direct activity and synthetic utility.

Figure 1: Integrated workflow for stability testing, direct biological profiling, and library generation for naphthyridine aldehydes.

Quantitative Data Summary: Expected Activity Ranges

Based on structure-activity relationships (SAR) of analogous 1,8-naphthyridines (e.g., Nalidixic acid derivatives), the following baseline metrics serve as validation standards.

| Assay Type | Metric | Weak Activity (No Go) | Moderate Activity | Potent Lead (Go) |

| Antibacterial (MIC) | µg/mL | > 64 | 16 – 64 | < 4 |

| Cytotoxicity (IC50) | µM | > 100 | 20 – 100 | < 10 |

| Selectivity Index (SI) | Ratio | < 2 | 2 – 10 | > 10 |

| DNA Binding (Kb) | M⁻¹ | < | > |

References

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. (Foundational text on the antibacterial activity of the naphthyridine core).

-

Badawneh, M., et al. (2024).[2] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. (Recent protocols on MIC determination for naphthyridines).

-

Ghorbani-Vaghei, R., et al. (2017).[3] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives." Synthesis. (Details on the synthetic chemistry and stability of aldehyde precursors).

-

Madaam, A., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. (Comprehensive review of the pharmacological targets including DNA gyrase and cytokines).

-

Chen, H., et al. (2018). "Synthesis and biological evaluation of 1,8-naphthyridine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Protocols for MTT assays and DNA intercalation studies).

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 3. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

Therapeutic Targeting via 1,8-Naphthyridine Architectures: A Mechanistic and Methodological Whitepaper

Executive Summary: The 1,8-Naphthyridine Pharmacophore

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter scaffolds that offer high versatility, but few match the pleiotropic potential of the 1,8-naphthyridine nucleus. Structurally analogous to purines and pyrimidines, this nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry. Its planar geometry allows for efficient DNA intercalation, while its hydrogen-bonding potential facilitates high-affinity interactions with the ATP-binding pockets of various kinases. This whitepaper dissects the primary therapeutic targets of 1,8-naphthyridine derivatives, exploring the mechanistic causality behind their efficacy in oncology and infectious diseases, and outlines self-validating experimental protocols for target validation.

Mechanistic Profiling of Primary Therapeutic Targets

Antimicrobial Synergy: DNA Gyrase and Efflux Pump Modulation

The historical pedigree of 1,8-naphthyridines began with nalidixic acid, which1 and Topoisomerase IV[1]. However, the modern therapeutic frontier lies in their role as adjuvants against multi-drug resistant (MDR) strains.

Causality: MDR bacteria, such as Staphylococcus aureus, heavily rely on transmembrane efflux pumps (e.g., NorA and MepA) to expel fluoroquinolones from the intracellular space.2[2]. By competitively binding to the pump's substrate-recognition site, naphthyridines trap co-administered antibiotics inside the bacterial cell, synergistically restoring their bactericidal threshold.

Oncology: Kinase Inhibition and Topoisomerase II Stabilization

In oncology, the planar structure of 1,8-naphthyridines is exploited for dual-action tumor suppression.

Causality: First, they act as3[3]. By intercalating between adjacent DNA base pairs, they stabilize the transient Topo II-DNA cleavage complex. This prevents the religation of DNA strands, converting a natural enzymatic process into lethal double-strand breaks that trigger apoptosis. Second,4[4]. The naphthyridine core mimics the adenine ring of ATP, allowing it to competitively occupy the kinase hinge region. This extinguishes downstream mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling, halting uncontrolled cellular proliferation.

Tumor Microenvironment: Carbonic Anhydrase (CA-IX/XII) Inhibition

A highly specialized application involves targeting the hypoxic tumor microenvironment.5[5]. 1,8-Naphthyridine derivatives coordinate with the active-site zinc ion of these metalloenzymes, disrupting the tumor's ability to excrete acidic metabolic byproducts, thereby inducing intracellular acidosis and tumor cell death.

Quantitative Target Affinity Profiling

The following table synthesizes the quantitative efficacy of 1,8-naphthyridine derivatives across their primary therapeutic targets based on recent literature.

| Target Enzyme / Receptor | Disease Context | Representative Compound Class | Affinity / Potency Metric |

| Bacterial DNA Gyrase | Gram-negative infections | Nalidixic Acid, Gemifloxacin | MIC: 0.1 - 2.0 µg/mL |

| NorA/MepA Efflux Pumps | MDR S. aureus | 3-trifluoromethyl-N-aryl derivatives | Modulatory conc: MIC/8 |

| Topoisomerase II (Human) | Solid tumors (Breast, Lung) | N1-conjugated 1,8-naphthyridines | IC50: 11.25 - 30.18 µM |

| Carbonic Anhydrase XII | Hypoxic Tumors | Pyrrolo[1,8]-naphthyridines | IC50: 0.32 - 1.61 µM |

| EGFR / FGFR Kinases | NSCLC, Glioblastoma | Substituted 1,8-naphthyridines | IC50: Sub-micromolar |

(Note: Anticancer derivatives are routinely6[6] to establish these IC50 baselines).

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to eliminate false positives.

In Vitro Topoisomerase II Relaxation Assay

This protocol validates whether a compound directly inhibits Topo II via cleavage complex stabilization, distinguishing targeted action from general cytotoxicity.

-

Step 1: Reaction Assembly. Combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of recombinant human Topo IIα, 1 mM ATP, and the 1,8-naphthyridine derivative (1–50 µM) in a reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2).

-

Step 2: Incubation. Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt DNA relaxation.

-

Step 3: Termination & Digestion (Causality Check). Add 1% SDS and 50 µg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Why? If the naphthyridine stabilizes the cleavage complex, the enzyme remains covalently bound to the DNA. Proteinase K digests this trapped enzyme, preventing the DNA from getting stuck in the gel well, which would otherwise yield a false-positive "inhibition" read.

-

Step 4: Electrophoretic Resolution. Run the samples on a 1% agarose gel at 80V for 2 hours. Crucial: Do NOT include ethidium bromide in the gel or running buffer. Ethidium bromide is an intercalator and will alter the supercoiled DNA's migration pattern, confounding the naphthyridine's effects. Post-stain with GelRed instead.

-

Step 5: Self-Validation. The assay must include a DMSO vehicle control (to prove the solvent doesn't inhibit the enzyme) and an Etoposide positive control. Successful inhibition is confirmed when the DNA band migrates rapidly (remaining supercoiled), matching the Etoposide profile.

Broth Microdilution & Efflux Pump Modulation Assay

This assay proves that the derivative acts as an adjuvant by blocking bacterial efflux pumps rather than acting as a direct bactericide.

-

Step 1: Intrinsic MIC Determination. Culture an MDR S. aureus strain (overexpressing NorA) to a 0.5 McFarland standard. Determine the intrinsic Minimum Inhibitory Concentration (MIC) of the 1,8-naphthyridine derivative using standard 96-well broth microdilution.

-

Step 2: Modulation Setup (Causality Check). Prepare a new 96-well plate with serial dilutions of a standard fluoroquinolone (e.g., Norfloxacin). To every well, add the 1,8-naphthyridine derivative at a strictly sub-inhibitory concentration (MIC/8). Why? Using MIC/8 isolates the efflux pump inhibitory effect. If the bacteria die, it is definitively due to the accumulation of Norfloxacin, not the intrinsic toxicity of the naphthyridine.

-

Step 3: Incubation & Colorimetric Readout. Incubate at 37°C for 18 hours. Add 30 µL of 0.01% resazurin dye to each well and incubate for 2 more hours.

-

Step 4: Self-Validation. Resazurin (blue) reduces to resorufin (pink) in the presence of metabolically active bacteria. If the MIC/8 naphthyridine-only control well turns pink (alive), but the combination wells remain blue (dead) at a Norfloxacin concentration 4-fold lower than its standard MIC, synergistic efflux pump inhibition is unequivocally validated.

Pathway and Workflow Visualizations

Fig 1: Dual-targeting mechanism of 1,8-naphthyridines in oncology (EGFR and Topo II inhibition).

Fig 2: Synergistic antibacterial workflow via 1,8-naphthyridine-mediated efflux pump inhibition.

References

1.[2] Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI |2 2.[7] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities | NIH / PubMed | 7 3.[6] Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents | Figshare | 6 4.[4] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities | ResearchGate | 4 5.[5] [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase | PMC / NIH | 5 6.[3] Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | ResearchGate | 3 7.[1] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar |1

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Reaction for 1,8-Naphthyridine-3-Carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,8-Naphthyridine-3-Carbaldehydes

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of a formyl (-CHO) group at the C3 position to create 1,8-naphthyridine-3-carbaldehydes provides a versatile synthetic handle for further molecular elaboration, making it a key building block in the development of novel therapeutics. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the 1,8-naphthyridine ring system.[6][7]

The Vilsmeier-Haack Reaction: Mechanism and Application

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a nucleophilic substrate.[8][9] The Vilsmeier reagent is a chloroiminium salt, which acts as a weak electrophile, making it well-suited for reacting with electron-rich heterocycles.[8][10]

The reaction proceeds via an electrophilic aromatic substitution mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[11][12]

-

Electrophilic Attack: The electron-rich 1,8-naphthyridine ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.[12]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the desired 1,8-naphthyridine-3-carbaldehyde.[12][13]

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol details a representative synthesis of a 1,8-naphthyridine-3-carbaldehyde derivative.

Materials:

-

N-(pyridin-2-yl)acetamide or a suitable substituted precursor

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Aqueous sodium bicarbonate solution (saturated)

-

Aqueous sodium hydroxide solution

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle with a temperature controller

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the starting N-(pyridin-2-yl)acetamide (1 equivalent) in a minimal amount of anhydrous DCM.

-

Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 75 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute aqueous sodium hydroxide solution until the pH is between 7 and 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-1,8-naphthyridine-3-carbaldehyde.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

Application Note: One-Pot Multicomponent Synthesis of Functionalized 1,8-Naphthyridine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Traditional synthetic routes to these polyheterocyclic skeletons often involve lengthy, multistep processes that suffer from low overall yields, complex intermediate isolations, and high solvent waste[1].

To overcome these bottlenecks, Multicomponent Reactions (MCRs) have emerged as a highly efficient, atom-economical alternative. By facilitating the formation of multiple chemical bonds in a single operation, one-pot MCRs eliminate the need for intermediate purification. This application note details two field-proven, self-validating one-pot methodologies for synthesizing functionalized 1,8-naphthyridines:

-

A Catalyst-Free Domino Reaction utilizing glutaraldehyde, malononitrile, and

-ketoamides[1]. -

A Mild Catalytic Reaction utilizing 2-aminopyridine, aromatic aldehydes, and malononitrile in the presence of ammonium metavanadate (

)[2].

Causality in Experimental Design

The success of these one-pot systems relies heavily on solvent selection and thermodynamic control. In the catalyst-free protocol, ethanol is specifically chosen because its protic nature forms a hydrogen-bonding network that stabilizes the transition state, lowering the activation energy for the initial Knoevenagel condensation without requiring an external base[1]. Furthermore, the

Mechanistic Pathway Visualization

The catalyst-free synthesis proceeds via a highly regioselective three-component domino reaction. The sequence initiates with a Knoevenagel condensation, followed by a Michael addition, ring closure, and a final thermodynamically driven dehydration/tautomerization step[1].

Fig 1. Mechanistic pathway of the three-component domino reaction yielding 1,8-naphthyridines.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checks are embedded to ensure process integrity.

Protocol A: Catalyst-Free Green Synthesis (Domino MCR)

Optimized for environmental friendliness and high regio/stereo-selectivities.[1]

-

Reagent Preparation: In a dry 50 mL round-bottom flask, add glutaraldehyde (1.0 mmol), malononitrile (1.0 mmol), and the selected

-ketoamide (1.0 mmol). Causality: Strict equimolar ratios prevent competitive bis-alkylation side reactions. -

Solvent Addition: Add 10 mL of anhydrous ethanol. Causality: Ethanol acts as both an environmentally benign solvent and a protic activator for the initial condensation[1].

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 20–30 minutes[1]. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the malononitrile spot indicates the successful formation of Intermediate A.

-

Thermodynamic Driving: Maintain reflux. Causality: The elevated temperature provides the thermodynamic push required for the final dehydration and aromatization steps, driving the equilibrium toward the highly conjugated 1,8-naphthyridine system.

-

Isolation: Remove the flask from heat and cool to 0–5°C in an ice bath. Self-Validation: A microcrystalline precipitate will form as the conjugated product becomes insoluble at low temperatures. Isolate via vacuum filtration and wash with cold ethanol.

Protocol B: Catalytic Synthesis using Ammonium Metavanadate

Optimized for room-temperature execution and versatile aldehyde substitution.[2]

-

Reagent Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), an aromatic aldehyde (15 mmol), and malononitrile (10 mmol)[2].

-

Catalyst & Solvent Addition: Add 15 mL of methanol, followed by a catalytic amount of ammonium metavanadate (

, 0.2 mmol)[2]. Causality: -

Reaction Execution: Stir the mixture at room temperature for 2.0 to 3.0 hours[2]. Self-Validation: Monitor via TLC. The reaction is complete when the highly UV-active aromatic aldehyde is fully consumed.

-

Isolation: Pour the mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from hot ethanol to yield the pure 1,8-naphthyridine derivative[2].

Fig 2. Standardized workflow for the one-pot synthesis and isolation of 1,8-naphthyridines.

Quantitative Data & Solvent Optimization

The choice of solvent and catalyst drastically impacts the reaction kinetics and overall yield. The table below summarizes the optimization data, highlighting the causality behind the preferred conditions.

| Methodology | Solvent | Catalyst | Temp | Time | Yield (%) | Causality / Mechanistic Observation |

| Domino MCR [1] | Ethanol | None | Reflux | 20-30 min | >85% | Protic solvent stabilizes transition state; high atom economy. |

| Catalytic MCR [2] | Methanol | RT | 2.0 h | 89% | Optimal catalyst solubility; mild Lewis acid activation. | |

| Catalytic MCR [2] | Ethanol | RT | 3.0 h | 74% | Lower catalyst solubility compared to methanol. | |

| Catalytic MCR [2] | Acetonitrile | RT | >3.0 h | 57% | Aprotic nature hinders critical proton transfer steps. |

Troubleshooting & Analytical Characterization

-

Issue: Incomplete Cyclization / Low Yield

-

Cause: Insufficient thermodynamic driving force or inactive catalyst.

-

Solution: For Protocol A, ensure the reaction is held at a vigorous reflux; ambient temperatures will stall the reaction at Intermediate B. For Protocol B, verify the anhydrous nature of the methanol, as excessive water can deactivate the Lewis acid catalyst.

-

-

Analytical Validation Markers:

-